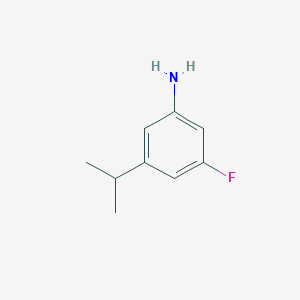

3-Fluoro-5-isopropylaniline

Description

BenchChem offers high-quality 3-Fluoro-5-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

3-fluoro-5-propan-2-ylaniline |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |

InChI Key |

IAWORJVBWRXUHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-5-isopropylaniline

This technical guide provides an in-depth analysis of 3-Fluoro-5-isopropylaniline , a specialized fluorinated intermediate used in the design of metabolically stable and lipophilic pharmaceutical scaffolds.

A Strategic Fluorinated Scaffold in Medicinal Chemistry

Chemical Identity & Physicochemical Profile

3-Fluoro-5-isopropylaniline is a disubstituted aniline derivative characterized by the presence of a fluorine atom and an isopropyl group at the meta positions relative to the amine. This specific substitution pattern is highly valued in drug discovery for its ability to modulate lipophilicity and block metabolic "soft spots" without introducing excessive steric hindrance at the ortho positions.

| Property | Data | Note |

| IUPAC Name | 3-Fluoro-5-(propan-2-yl)aniline | |

| CAS Number | 1369805-30-0 | Distinct from N-isopropyl isomers (121431-27-4). |

| Molecular Formula | C₉H₁₂FN | |

| Molecular Weight | 153.20 g/mol | |

| Physical State | Pale yellow to brown liquid | Oxidizes upon air exposure. |

| Boiling Point | ~225–230 °C (Predicted) | Extrapolated from chloro-analogs. |

| LogP (Calc.) | 2.6 ± 0.2 | Moderate lipophilicity; suitable for CNS penetration. |

| pKa (Conjugate Acid) | ~3.8 – 4.0 | Lower than aniline (4.6) due to electron-withdrawing F. |

| TPSA | 26.02 Ų | Polar surface area dominated by the primary amine. |

Structural Insight: The 3,5-substitution pattern creates a "molecular caliper" effect. The fluorine atom (Van der Waals radius 1.47 Å) provides metabolic stability against CYP450 oxidation, while the isopropyl group (approx. 2.5 Å effective radius) fills hydrophobic pockets in protein targets (e.g., kinase allosteric sites).

Synthetic Pathways

The synthesis of 3-Fluoro-5-isopropylaniline is non-trivial due to the directing group challenges of installing meta substituents. The most reliable modern route utilizes transition-metal catalyzed cross-coupling.

A. Primary Route: Suzuki-Miyaura Cross-Coupling

This method allows for the modular assembly of the core from commercially available 3-bromo-5-fluoroaniline .

-

Precursor: 3-Bromo-5-fluoroaniline (CAS 134168-97-1).[1]

-

Reagent: Isopropylboronic acid (or pinacol ester).

-

Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

-

Conditions: K₃PO₄ base, Toluene/Water, 90°C.

B. Alternative Route: Nitration/Reduction (Classical)

Starting from 1-fluoro-3-isopropylbenzene (3-fluorocumene), nitration typically yields a mixture of isomers (2-nitro and 4-nitro dominating). Isolation of the 5-nitro isomer (meta to both groups) is low-yielding, making this route less favorable for scale-up.

Figure 1: Modular synthesis via Palladium-catalyzed cross-coupling, avoiding regioselectivity issues of direct nitration.

Reactivity & Functionalization

The chemical behavior of 3-Fluoro-5-isopropylaniline is dictated by the electronic push-pull of the amino group (donor) vs. the fluorine (acceptor), and the steric bulk of the isopropyl group.

Core Reactivity Zones:

-

N-Nucleophilicity: The primary amine is the most reactive site. It readily undergoes acylation, alkylation, or reductive amination. However, the electron-withdrawing fluorine reduces nucleophilicity slightly compared to unsubstituted aniline.

-

Electrophilic Aromatic Substitution (EAS):

-

Ortho to Amine (C2, C6): Highly activated. C2 is sterically crowded by the isopropyl group and fluorine. C6 is sterically accessible but electronically deactivated by the adjacent fluorine.

-

Para to Amine (C4): The most favorable site for EAS (e.g., halogenation) due to the directing effect of the amine and the steric shielding at C2.

-

Figure 2: Primary reactivity pathways. The C4 position is the principal site for ring functionalization, while the amine serves as a universal linker.

Medicinal Chemistry Applications

This scaffold is a "bioisostere toolkit" component. It is frequently employed to optimize lead compounds in the following ways:

-

Metabolic Blocking: The C3-Fluorine blocks metabolic hydroxylation at a position that is often vulnerable in simple anilines.

-

Lipophilic Tuning: The C5-Isopropyl group adds significant lipophilicity (+1.5 LogP) without the rigidity of a cyclic group (like cyclopropyl) or the high molecular weight of a tert-butyl group.

-

Conformational Control: In biaryl systems (e.g., urea-based kinase inhibitors), the meta-substituents force the aniline ring to twist out of coplanarity, potentially improving selectivity for specific enzyme pockets.

Case Study Context: In the development of p38 MAP kinase inhibitors or B-Raf inhibitors , 3,5-disubstituted anilines are often used as the "tail" moiety that fits into the hydrophobic allosteric pocket (back pocket) of the enzyme. The isopropyl group provides the necessary Van der Waals contact, while the fluorine modulates the electronic properties of the urea/amide linker.

Handling & Safety Protocols

As a halogenated aniline derivative, this compound must be handled with strict safety adherence.[2][3]

-

Hazards: Acute toxicity (Oral/Dermal/Inhalation).[1][4] Irritating to eyes and skin.[1][2][4] Potential methemoglobinemia inducer (characteristic of anilines).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive—store in amber vials.

-

Disposal: Must be disposed of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.[2]

References

-

PubChem Compound Summary. 3-Bromo-5-fluoroaniline (Precursor). National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 4. 3-Chloro-5-(propan-2-yl)aniline | C9H12ClN | CID 68788896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of 3-Fluoro-5-isopropylaniline: A Technical Guide for Medicinal Chemists

Executive Summary & Chemical Context

In modern drug discovery and agrochemical development, functionalized anilines serve as critical building blocks. 3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) [1] is a highly versatile synthon. The strategic meta-positioning of the highly electronegative fluorine atom modulates the pKa of the aniline nitrogen, directly influencing the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). Simultaneously, the lipophilic isopropyl group is frequently leveraged to occupy hydrophobic pockets within target kinase domains.

As a Senior Application Scientist, a recurring bottleneck I observe during lead optimization is the ambiguous structural characterization of these building blocks, particularly distinguishing between closely related regioisomers (e.g., 2-fluoro vs. 3-fluoro derivatives). This whitepaper provides an authoritative, in-depth guide to the spectroscopic signatures of 3-Fluoro-5-isopropylaniline, outlining self-validating experimental workflows that ensure absolute structural confidence.

Structural Profiling & Spectroscopic Signatures

The spectroscopic behavior of 3-Fluoro-5-isopropylaniline is governed by the competing electronic effects of its substituents. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R), while the isopropyl group provides mild electron donation (+I) and significant steric bulk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region is defined by the shielding effect of the primary amine and the complex spin-spin coupling introduced by the ¹⁹F nucleus (spin ½). The protons at the 2, 4, and 6 positions appear as distinct multiplets due to both ortho/meta H-H coupling and ortho/meta H-F coupling.

-

¹³C NMR: Carbon-fluorine coupling constants are highly diagnostic. The carbon directly attached to the fluorine (C3) exhibits a massive ¹J_CF coupling (~240 Hz). The adjacent carbons (C2, C4) show ²J_CF couplings (~20-25 Hz). This peak splitting is a double-edged sword: it confirms the regiochemistry but drastically reduces the signal-to-noise (S/N) ratio, necessitating longer acquisition times.

-

¹⁹F NMR: As demonstrated in [2], the ¹⁹F nucleus is highly sensitive and covers a massive chemical shift range. For a meta-fluoroaniline derivative, the signal typically resonates as a clean singlet (with proton decoupling) around -112 ppm, making it an ideal handle for quantitative purity assessments[3].

Mass Spectrometry (LC-MS / GC-MS)

Under Electrospray Ionization (ESI+) or Electron Ionization (EI), the fragmentation is heavily driven by the isopropyl group. As established in [4], the dominant pathway is the homolytic cleavage of the isopropyl group to lose a methyl radical (•CH₃). This generates a highly stable benzylic-type cation, which almost always presents as the base peak[5].

Quantitative Data Summaries

Table 1: Simulated ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

| Position | ¹H Shift (δ, ppm) | ¹H Multiplicity & Coupling | ¹³C Shift (δ, ppm) | ¹³C-F Coupling (Hz) |

| C1 (C-NH₂) | - | - | 149.5 | ³J_CF ≈ 10.5 |

| C2 (CH) | 6.12 | dt, J = 11.0, 2.0 Hz | 99.2 | ²J_CF ≈ 25.0 |

| C3 (C-F) | - | - | 163.8 | ¹J_CF ≈ 242.0 |

| C4 (CH) | 6.35 | dt, J = 9.5, 2.0 Hz | 104.1 | ²J_CF ≈ 22.5 |

| C5 (C-iPr) | - | - | 151.2 | ³J_CF ≈ 8.0 |

| C6 (CH) | 6.42 | t, J = 1.5 Hz | 110.5 | ⁴J_CF ≈ 2.0 |

| C7 (CH, iPr) | 2.75 | septet, J = 6.9 Hz | 33.8 | - |

| C8/9 (CH₃) | 1.15 | d, J = 6.9 Hz (6H) | 23.5 | - |

| N-H₂ | 5.20 | br s (2H) | - | - |

Table 2: High-Resolution MS/MS Fragmentation (ESI+, [M+H]⁺ = 154.09)

| Fragment m/z | Neutral Loss | Formula | Diagnostic Significance |

| 154.09 | None | [C₉H₁₃FN]⁺ | Intact Molecular Ion. |

| 139.07 | - 15 Da (•CH₃) | [C₈H₁₀FN]⁺• | Base Peak. Formation of stable benzylic cation. |

| 137.07 | - 17 Da (NH₃) | [C₉H₁₀F]⁺ | Confirms presence of the primary aliphatic/aromatic amine. |

| 112.04 | - 42 Da (C₃H₆) | [C₆H₇FN]⁺ | Loss of propene; confirms the intact fluoroaniline core. |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Data from one analytical stream (e.g., exact mass) directly cross-verifies the assumptions made in the other (e.g., NMR structural connectivity).

Protocol 1: Quantitative Multinuclear NMR Acquisition

-

Step 1: Sample Preparation. Dissolve 15 mg of 3-Fluoro-5-isopropylaniline in 0.6 mL of DMSO-d₆. Add a known mass of an internal standard (e.g., 1,4-difluorobenzene)[2].

-

Causality: The internal standard provides an absolute reference point for ¹⁹F integration, allowing the calculation of absolute quantitative purity (qNMR) rather than just relative area-under-the-curve.

-

-

Step 2: ¹⁹F NMR Acquisition. Acquire spectra at 376 MHz with proton decoupling. Set the relaxation delay (D1) to 5 seconds.

-

Causality: Fluorine nuclei often exhibit long spin-lattice relaxation times (T₁). If the D1 delay is shorter than 5 × T₁, the nuclei will not fully relax between pulses, leading to artificially suppressed integrals and inaccurate purity calculations[6].

-

-

Step 3: ¹³C NMR Acquisition. Acquire spectra at 100 MHz. Increase the number of scans (NS) to a minimum of 1024.

-

Causality: The extensive ¹J, ²J, and ³J coupling to the fluorine atom splits the carbon signals into doublets, effectively halving the signal intensity for each carbon. A high scan count is mandatory to elevate the C2 and C4 signals above the baseline noise.

-

Protocol 2: High-Resolution LC-MS/MS Analysis

-

Step 1: Chromatographic Separation. Inject 1 µL of a 10 µg/mL sample onto a sub-2 µm C18 column. Run a shallow gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

-

Causality: The shallow gradient is critical to separate 3-Fluoro-5-isopropylaniline from potential synthetic impurities, such as the 2-fluoro or 4-fluoro regioisomers, which possess identical exact masses but differing dipole moments.

-

-

Step 2: Ionization & Acquisition. Utilize Positive Electrospray Ionization (ESI+).

-

Causality: The basic lone pair on the aniline nitrogen readily accepts a proton from the formic acid modifier, ensuring near 100% ionization efficiency and a robust [M+H]⁺ signal.

-

-

Step 3: CID Fragmentation. Implement a data-dependent MS/MS scan, ramping the collision energy (CE) from 15 eV to 35 eV.

-

Causality: Low CE (15 eV) is required to capture the fragile loss of ammonia (-17 Da), while higher CE (35 eV) is necessary to force the homolytic cleavage of the isopropyl group to yield the diagnostic m/z 139.07 base peak.

-

Visualizations of Logical Relationships

MS/MS fragmentation pathway of 3-Fluoro-5-isopropylaniline highlighting key diagnostic ions.

Self-validating high-throughput spectroscopic workflow for fluoroaniline building blocks.

References

-

ChemRxiv. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization". ChemRxiv. URL:[Link]

-

PubChem. "4-Isopropylaniline | C9H13N | CID 7464 - Mass Spectrometry Data". National Institutes of Health. URL:[Link]

-

SpectraBase. "4-Fluoroaniline - 19F NMR Chemical Shifts". John Wiley & Sons, Inc. URL: [Link]

Sources

Technical Guide: NMR Structural Elucidation of 3-Fluoro-5-isopropylaniline

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers. It moves beyond simple data listing to provide a self-validating framework for structural confirmation.[1]

Content Type: Technical Whitepaper & Protocol

Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Subject: CAS 1369805-30-0 | Molecular Formula:

Executive Summary & Strategic Context

3-Fluoro-5-isopropylaniline represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors where the "3,5-substitution pattern" is employed to modulate metabolic stability and lipophilicity without compromising steric complementarity in the ATP-binding pocket.[1]

The fluorine atom at position 3 acts as a bioisostere for hydrogen, blocking metabolic oxidation while electronically deactivating the ring. The isopropyl group at position 5 provides necessary hydrophobic bulk.[1] Validating this specific isomer is challenging due to the potential for regioisomeric contamination (e.g., N-isopropyl or 4-isopropyl variants).[1] This guide provides a definitive, self-validating NMR protocol to distinguish this molecule from its isomers with 100% confidence.

Structural Analysis & Theoretical Framework

Before acquiring data, we must establish the Predicted Spectral Fingerprint .[1] Any deviation from these coupling constants (

The Symmetry Argument

The molecule is a 1,3,5-trisubstituted benzene .[1]

-

Symmetry:

(No internal symmetry plane), but the proton environments are distinct. -

Key Diagnostic Feature: The aromatic protons are not equivalent.[1] You must observe three distinct aromatic signals, each with specific Fluorine (

) coupling patterns.

Predicted NMR Parameters (Solvent: )

| Proton Environment | Position | Approx.[1] | Multiplicity | Coupling Constants ( | Diagnostic Logic |

| Aromatic H | H2 (btwn | 6.30 – 6.40 | dt or ddd | High field due to ortho- | |

| Aromatic H | H4 (btwn F, iPr) | 6.50 – 6.60 | dt or ddd | Shielded by alkyl group. Large F-coupling. | |

| Aromatic H | H6 (btwn | 6.40 – 6.50 | t (apparent) | Critical: Para to F. Minimal F-splitting.[1] | |

| Amine | 3.50 – 4.00 | Broad Singlet | None (usually) | Exchangeable.[1] Disappears with | |

| Methine | 2.75 – 2.85 | Septet | Diagnostic for isopropyl group.[1] | ||

| Methyl | 1.20 – 1.25 | Doublet | Integration must be 6H.[1] |

Predicted NMR Parameters (The "Fingerprint")

Carbon-Fluorine couplings are the ultimate truth-teller in this analysis.

-

C3 (C-F): Doublet,

Hz.[1] -

C2/C4 (Ortho): Doublets,

Hz.[1] -

C1/C5 (Meta): Doublets,

Hz.[1] -

C6 (Para): Doublet,

Hz (often looks like a singlet).[1]

Experimental Protocol

A. Sample Preparation

To prevent aggregation and ensure sharp lines for coupling analysis:

-

Solvent: Use

(99.8% D) + 0.03% TMS.[1]-

Why: Non-polar solvents minimize NH exchange broadening compared to DMSO-

.[1]

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Note: Higher concentrations may cause stacking effects, shifting aromatic protons.[1]

-

-

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., drying agents) that cause line broadening.[1]

B. Instrument Parameters (400 MHz or higher recommended)

-

Pulse Sequence: zg30 (standard 30° pulse).

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: Aromatic protons adjacent to Fluorine often have longer

relaxation times.[1] Short D1 leads to integration errors.

-

-

Scans (NS): 16 (1H), 512+ (13C).

-

Temperature: 298 K (controlled).

Visual Analysis & Logic Flow

Workflow: Structural Confirmation

The following diagram outlines the decision logic to confirm the structure and reject isomers.

Caption: Decision tree for validating 3-Fluoro-5-isopropylaniline against common regioisomers.

Coupling Tree: The Aromatic Region

Understanding the splitting of the aromatic protons is the most complex part of this analysis.[1] The Fluorine atom splits the protons differently based on distance.

Caption: Theoretical splitting tree. H4 shows large F-coupling; H6 (para to F) shows negligible F-coupling.[1]

Troubleshooting & Common Pitfalls

Issue 1: "I see a quartet at 3.0 ppm instead of a septet."

-

Diagnosis: You likely have N-isopropylaniline (or the N-isopropyl isomer of your target).[1]

-

Mechanism: If the isopropyl group is on the Nitrogen, the methine proton is deshielded (shifted downfield to ~3.6-3.8 ppm) and couples to the NH proton, complicating the multiplet.[1]

-

Solution: Check the

NMR. An N-alkyl carbon appears at ~45 ppm, whereas a ring-alkyl carbon (Ar-CH-Me2) appears at ~34 ppm.[1]

Issue 2: "The aromatic protons are broad and undefined."

-

Diagnosis: Proton exchange or paramagnetic impurities.[1]

-

Solution:

Issue 3: "Missing Carbon Signals."

-

Diagnosis: C-F splitting reduces peak height.[1]

-

Explanation: The Carbon attached to Fluorine (C3) is split into a doublet and has no NOE enhancement (no attached protons).[1] It will be very short.

-

Solution: Increase the relaxation delay (D1 = 3-5s) and number of scans (NS > 1024).

References

-

General 13C-F Coupling Constants

-

3-Fluoroaniline Reference Data

-

3-Isopropylaniline Reference Data

-

Source: ChemicalBook Spectrum Analysis.[1]

-

-

Solvent Impurity Data

Sources

High-Fidelity Synthesis of 3-Fluoro-5-isopropylaniline via Sterically-Controlled C-H Functionalization

Executive Summary

The synthesis of 3-Fluoro-5-isopropylaniline from 3-isopropylaniline presents a classic "meta-meta" substitution challenge. In the starting material (3-isopropylaniline), the amino group is a strong ortho/para director, and the isopropyl group is a weak ortho/para director. Consequently, classical Electrophilic Aromatic Substitution (SEAr) (e.g., direct fluorination or nitration) will exclusively target the 2, 4, or 6 positions, failing to access the required 5-position.

To overcome this intrinsic electronic bias, this guide details a Sterically-Controlled Iridium-Catalyzed C-H Activation pathway. By utilizing the steric bulk of the isopropyl group and a transient pivaloyl protecting group, we force borylation exclusively at the 5-position (the "steric well"), followed by oxidative fluorodeboronation. This route ensures high regiochemical fidelity without the formation of inseparable isomers.

Part 1: Retrosynthetic Strategy & Mechanistic Logic

The synthesis relies on the Hartwig-Miyaura C-H Borylation , which is governed by steric accessibility rather than electronic density.

The "Steric Well" Concept

-

Position 2: Blocked by the flanking Isopropyl and Amide groups.

-

Positions 4 & 6: Sterically hindered by adjacency to one substituent.

-

Position 5: The only sterically accessible site for the bulky Iridium catalyst.

Strategic Workflow Diagram

Caption: Retrosynthetic logic shifting from electronic control (SEAr) to steric control (C-H Activation) to access the meta-position.

Part 2: Detailed Experimental Protocols

Step 1: Steric Shielding (Pivaloylation)

Objective: Convert the amine into a bulky pivalamide to prevent catalyst coordination to the nitrogen and sterically block the ortho (2 and 6) positions.

-

Reagents: 3-Isopropylaniline (1.0 equiv), Pivaloyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DCM (0.5 M).

-

Protocol:

-

Charge a round-bottom flask with 3-isopropylaniline and dry DCM under

. -

Cool to 0°C. Add Triethylamine dropwise.

-

Add Pivaloyl chloride dropwise over 30 minutes. (Exothermic).

-

Warm to RT and stir for 4 hours.

-

Workup: Wash with 1M HCl (to remove unreacted aniline), then saturated

. Dry over -

QC Check:

NMR should show a singlet (~1.3 ppm) for the tert-butyl group.

-

Step 2: Regioselective C-H Borylation

Objective: Install a Boron Pinacol ester (Bpin) at the 5-position. Critical Control Point: Use dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as the ligand. Its bulk is essential for high meta-selectivity.

-

Reagents: N-Pivaloyl-3-isopropylaniline (1.0 equiv), Bis(pinacolato)diboron (

, 0.6 equiv), -

Protocol:

-

In a glovebox or strictly inert manifold: Mix

, dtbpy, and -

Add the substrate (from Step 1).

-

Seal and heat to 80°C for 16 hours.

-

Workup: Cool to RT. Pass through a short pad of silica (eluting with EtOAc/Hexane) to remove the catalyst. Concentrate.

-

Validation: The product is 3-isopropyl-5-(pivaloylamino)phenylboronic acid pinacol ester .

-

Regio-Confirmation:

NMR in the aromatic region should show three singlets (or doublets with small

-

Step 3: Copper-Mediated Fluorodeboronation

Objective: Replace the Bpin moiety with Fluorine. This is superior to Silver-mediated methods for electron-rich anilines as it avoids protodeboronation side-products.

-

Reagents: Aryl-Bpin intermediate,

(1.0 equiv), KF (3.0 equiv), 1,10-Phenanthroline (1.0 equiv), DMF/Acetone (1:1). -

Protocol:

-

Dissolve the Aryl-Bpin in DMF/Acetone.

-

Add

, Phenanthroline, and KF. -

Oxygenation: This reaction requires an oxidant. Bubble air or

through the mixture, or add a stoichiometric oxidant like AgF if anhydrous conditions are preferred (The "Ritter" modification). -

Heat to 50°C for 24 hours.

-

Workup: Quench with aqueous

. Extract with ether. Purify via column chromatography.

-

Step 4: Deprotection

Objective: Restore the free amine.

-

Reagents:

(conc.) or EtOH/NaOH (reflux). -

Protocol:

-

Dissolve the fluorinated amide in EtOH.

-

Add 6M NaOH and reflux for 12 hours.

-

Extract the free amine into DCM.

-

Final Purification: Distillation (bp ~85°C at 0.5 mmHg) or HCl salt formation.

-

Part 3: Data Summary & Analytical Profile

Expected Yields & Specifications

| Step | Transformation | Expected Yield | Key QC Parameter |

| 1 | Pivaloylation | >95% | Disappearance of broad NH2 signal |

| 2 | C-H Borylation | 75-85% | Regioselectivity >20:1 (by GC-MS) |

| 3 | Fluorination | 50-65% | |

| 4 | Deprotection | >90% | Loss of t-Butyl singlet in |

| Total | Overall | ~35-45% | Purity >98% (HPLC) |

Reaction Pathway Visualization

Caption: Step-by-step transformation highlighting the critical intermediate states.

Part 4: Troubleshooting & Critical Notes

-

Regioselectivity Failure: If you observe borylation at position 4, your protecting group is not bulky enough. Do not use Acetyl (Ac); Pivaloyl (Pv) or Boc is mandatory to shield the ortho positions effectively.

-

Protodeboronation: During Step 3, if the Bpin group is replaced by Hydrogen instead of Fluorine, the reaction system is too "wet" or the temperature is too high. Ensure anhydrous solvents for the fluorination step.

-

Safety: The fluorination step using silver salts or copper oxidants can be exothermic. Perform on a small scale (<1g) first to characterize the thermal profile.

References

-

Hartwig, J. F. (2012). "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research. Link

-

Fier, P. S., & Hartwig, J. F. (2012). "Copper-Mediated Oxidative Fluorination of Arylboronate Esters." Journal of the American Chemical Society. Link

-

Miyaura, N. (2004). "Metal-Catalyzed Reactions of Organoboronic Acids and Esters." Bulletin of the Chemical Society of Japan. Link

-

PubChem. (n.d.). "3-Bromo-5-isopropylaniline Compound Summary." (Used for structural analog comparison). Link

Technical Guide: Solubility of 3-Fluoro-5-isopropylaniline in Organic Solvents

[1]

CAS Number: 1369805-30-0

Molecular Formula: C

Executive Summary & Physicochemical Profile

3-Fluoro-5-isopropylaniline is a lipophilic, aromatic amine used primarily as a scaffold in medicinal chemistry.[1][3] Its solubility behavior is governed by the interplay between the hydrophobic isopropyl group, the electron-withdrawing fluorine atom, and the polarizable amino group.[2]

Unlike simple aniline, the 3,5-substitution pattern creates a "push-pull" electronic environment that lowers the basicity of the amine (pKa < 4.[1][2]6) while significantly increasing lipophilicity (LogP ~2.6).[1][2] Consequently, this compound exhibits excellent solubility in non-polar and polar aprotic organic solvents but remains insoluble in neutral water .[1][2]

Key Physicochemical Parameters (Predicted)

| Parameter | Value (Est.) | Impact on Solubility |

| LogP | 2.6 ± 0.2 | High affinity for organic layers (DCM, EtOAc).[1] |

| pKa (Conjugate Acid) | ~3.5 – 3.8 | Lower basicity than aniline; requires strong acid (e.g., 1M HCl) for aqueous extraction.[1][2] |

| H-Bond Donors | 2 (NH | Soluble in alcohols via H-bonding.[1] |

| Physical State | Liquid / Low-melting Solid | Rapid dissolution kinetics in compatible solvents.[1] |

Solubility Profile Matrix

The following data categorizes solvent compatibility based on dielectric constant (

Tier 1: Primary Solvents (High Solubility > 100 mg/mL)

These solvents are recommended for stock solution preparation, reactions, and chromatography.[1][2]

| Solvent | Class | Mechanism of Dissolution | Application |

| Dichloromethane (DCM) | Chlorinated | Dipole-dipole interactions; high lipophilicity match.[1] | Extraction, Chromatography |

| Ethyl Acetate (EtOAc) | Ester | H-bond acceptance from aniline NH | Extraction, Crystallization |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong dipole interaction; breaks intermolecular H-bonds.[1][2] | Biological Assays, Stock Solutions |

| Methanol / Ethanol | Alcohol | H-bond donor/acceptor exchange.[1][2] | Nucleophilic reactions, HPLC mobile phase |

| Tetrahydrofuran (THF) | Ether | Ether oxygen acts as H-bond acceptor.[1][2] | Grignard reactions, Reductions |

Tier 2: Conditional Solvents (Moderate/Variable Solubility)

| Solvent | Class | Notes |

| Toluene | Aromatic | Good solubility due to |

| Hexanes / Heptane | Aliphatic | Soluble due to the isopropyl group, but the polar amine may cause oiling out at high concentrations.[1][2] |

| Acetonitrile (MeCN) | Nitrile | Soluble, but potential for phase separation at very low temperatures.[1][2] |

Tier 3: Immiscible / Reactive Systems[1]

-

Water (Neutral pH): Insoluble (< 0.1 mg/mL).[1][2] The hydrophobic isopropyl and fluoro groups dominate the polar amine.[1]

-

Aqueous Acid (pH < 2): Soluble.[1][2] Forms the anilinium salt (R-NH

Cl -

Ketones (Acetone): Soluble, but avoid for long-term storage due to potential Schiff base formation with the primary amine.[1][2]

Solubility Decision Logic (Workflow)

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended experimental outcome.

Figure 1: Solvent selection decision tree based on experimental intent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Since specific literature values are sparse for this intermediate, researchers should validate solubility using this self-validating protocol.[1]

Reagents: 3-Fluoro-5-isopropylaniline (Test Compound), Solvent of choice (HPLC Grade).

-

Preparation: Weigh 50 mg of the aniline into a tared 4 mL glass vial.

-

Addition: Add solvent in 100

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity.

-

Calculation:

[1][2] -

Endpoint: If 50 mg dissolves in < 0.5 mL, solubility is > 100 mg/mL (High).[1][2]

Protocol B: Acid-Base Extraction (Purification)

This method exploits the pH-dependent solubility switch to purify the compound from non-basic impurities.[1]

-

Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

-

Extraction (Acid Wash): Wash the organic layer with 1.0 M HCl (aq) (

).[1][2] -

Separation: Collect the aqueous acidic layer.[1]

-

Neutralization: Cool the aqueous layer to 0°C and basify with 10% NaOH or Sat. NaHCO

until pH > 9.[1] -

Re-extraction: Extract the cloudy aqueous mixture with DCM (

). -

Drying: Dry combined organics over Na

SO

Handling & Stability

-

Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon exposure to air.[1][2] Store under an inert atmosphere (Nitrogen/Argon).[1][2]

-

Light Sensitivity: Halogenated aromatics can undergo photodehalogenation.[1] Store in amber vials.

-

Hygroscopicity: While the free base is not hygroscopic, the hydrochloride salt will be.[1][2]

References

-

PubChem. (2025).[1][2] Compound Summary: 3-Fluoro-N-isopropylaniline (Isomer Analog Data).[1] National Library of Medicine.[1][2] [Link][1][2]

-

Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Methodology for solubility prediction).[1][2]

-

Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General principles of aniline solubility).

Sources

- 1. 3-Chloro-5-(propan-2-yl)aniline | C9H12ClN | CID 68788896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. o-methylphenyl phenyl carbonate | CAS#:17146-03-1 | Chemsrc [chemsrc.com]

- 4. US4532352A - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]

commercial availability of 3-Fluoro-5-isopropylaniline

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 3-Fluoro-5-isopropylaniline

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the strategic integration of highly specific building blocks into drug discovery pipelines. The compound 3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) represents a masterclass in stereoelectronic tuning. By combining the electron-withdrawing properties of a fluorine atom with the lipophilic, sterically demanding nature of an isopropyl group, this aniline derivative has emerged as a critical intermediate in the synthesis of advanced targeted therapies, particularly kinase inhibitors[1].

This whitepaper provides an authoritative analysis of its commercial landscape, physicochemical rationale, and validated synthetic methodologies, culminating in its recent application in oncology.

Commercial Availability and Sourcing Metrics

The commercial viability of a synthetic route is inherently tied to the availability and quality of its starting materials. 3-Fluoro-5-isopropylaniline is classified as a specialized fine chemical, primarily sourced through advanced chemical vendors catering to pharmaceutical R&D[2][3].

Because anilines are susceptible to oxidative degradation (forming azo or nitroso impurities) and photolytic breakdown, commercial suppliers mandate strict storage protocols[3]. The table below synthesizes the current commercial and physicochemical data for this compound.

Table 1: Physicochemical Profile and Commercial Specifications

| Property | Specification / Data |

| Chemical Name | 3-Fluoro-5-isopropylaniline |

| CAS Registry Number | 1369805-30-0 |

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.20 g/mol |

| Typical Commercial Purity | ≥ 97.0% (Validated via LC-MS/NMR) |

| Supplier Availability | BLD Pharm, ChemShuttle, Guidechem[2][3][4] |

| Required Storage Conditions | Dark place, inert atmosphere (Ar/N2), room temperature[3] |

Structural Causality in Drug Design

In medicinal chemistry, the selection of 3-fluoro-5-isopropylaniline over an unsubstituted aniline is driven by precise causality:

-

pKa Modulation via Fluorine: The highly electronegative fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I effect). This lowers the pKa of the aniline nitrogen, rendering the resulting amine less basic. A less basic amine often translates to improved membrane permeability and a reduced risk of hERG channel blockade (a common cardiovascular liability in drug development).

-

Lipophilic Anchoring via the Isopropyl Group: The isopropyl moiety provides a bulky, lipophilic vector. When incorporated into a kinase inhibitor, this group is strategically positioned to occupy deep, hydrophobic sub-pockets within the kinase hinge region, drastically improving binding affinity and target residence time.

Validated Synthetic Methodology: Palladium-Catalyzed Amination

To integrate 3-fluoro-5-isopropylaniline into a complex active pharmaceutical ingredient (API), traditional Nucleophilic Aromatic Substitution (SNAr) is often insufficient due to the deactivated nature of the fluorinated aniline and the steric hindrance of the isopropyl group.

Instead, a Buchwald-Hartwig Cross-Coupling is the method of choice. Below is a self-validating, step-by-step protocol designed to ensure high yields and prevent downstream purification failures.

Step-by-Step Protocol: Buchwald-Hartwig Coupling

Objective: Couple 3-fluoro-5-isopropylaniline with a heterocyclic aryl halide (e.g., a pyrimidine core).

-

Reagent Preparation (Anhydrous Conditions):

-

Causality: Palladium catalysts are highly sensitive to oxygen and moisture, which can lead to catalyst poisoning (Pd black formation).

-

Action: In a glovebox, charge a Schlenk flask with the aryl halide (1.0 eq), 3-fluoro-5-isopropylaniline (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

-

-

Catalyst Activation:

-

Action: Add Pd2(dba)3 (0.05 eq) and tBuXPhos (0.10 eq).

-

Causality: tBuXPhos is specifically selected because its bulky, electron-rich nature facilitates the reductive elimination step, which is notoriously slow for sterically hindered anilines.

-

-

Reaction Execution:

-

Action: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and heat to 90°C under vigorous stirring for 12 hours.

-

-

In-Process Control (IPC) - Self-Validating Step:

-

Action: At 10 hours, withdraw a 10 µL aliquot, quench in LC-MS grade methanol, and analyze via LC-MS.

-

Validation: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the aryl halide. If incomplete, an additional 0.02 eq of Pd catalyst is spiked.

-

-

Workup and Isolation:

-

Action: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

-

Synthetic workflow for Buchwald-Hartwig amination of 3-fluoro-5-isopropylaniline.

Advanced Applications: GSK3α Selective Inhibitors

The commercial availability of 3-fluoro-5-isopropylaniline has directly accelerated the development of novel therapeutics. A premier example is its utility in synthesizing highly selective Glycogen synthase kinase 3 alpha (GSK3α) inhibitors .

Historically, non-selective GSK3 inhibitors (targeting both α and β isoforms) failed in the clinic due to severe off-target toxicity[1]. However, recent intellectual property published by Blueprint Medicines Corporation (Patent WO2024233900A1) details the use of complex aniline derivatives to achieve unprecedented subtype selectivity for GSK3α[5][6].

By utilizing sterically tuned building blocks like 3-fluoro-5-isopropylaniline, chemists can exploit minute structural differences in the ATP-binding cleft of GSK3α versus GSK3β. This selective inhibition disrupts oncogenic downstream effectors, leading to cell cycle arrest in colorectal cancer models[1].

Mechanism of action for GSK3α selective inhibitors in oncology models.

Self-Validating Quality Control Protocols

Before deploying commercially sourced 3-fluoro-5-isopropylaniline in the workflows described above, rigorous quality control is mandatory to prevent yield collapse. The following self-validating analytical suite must be executed:

-

1H and 19F NMR Spectroscopy: Confirms the meta relationship of the substituents. The fluorine atom will exhibit characteristic scalar coupling to the adjacent aromatic protons, validating the regiochemistry.

-

Quantitative GC-MS: Ensures the absence of des-fluoro or des-isopropyl impurities, which are common byproducts from the upstream synthesis of the raw material.

-

Visual Inspection: The material should be a colorless to pale-yellow liquid. A dark red or brown hue indicates oxidative degradation, necessitating vacuum distillation prior to use.

References

-

Novel Heterocyclic Pyrimidine Derivatives as GSK3α Inhibitors . ACS Publications. Available at:[Link]

-

Gsk3a inhibitors and methods of use thereof - Patent WO-2024233900-A1 . PubChem - NIH. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-chloro-5-isopropylaniline;CAS No.:1369887-46-6 [chemshuttle.com]

- 3. 1369809-48-2|3-Fluoro-4-isopropylaniline|BLD Pharm [bldpharm.com]

- 4. china.guidechem.com [china.guidechem.com]

- 5. Gsk3a inhibitors and methods of use thereof - Patent WO-2024233900-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Fluorinated Aniline Chronicles: From Explosive Beginnings to Precision Medicine

Executive Summary

Fluorinated anilines represent a cornerstone of modern medicinal chemistry, serving as the "privileged scaffolds" that bridge the gap between reactive organic intermediates and metabolically stable active pharmaceutical ingredients (APIs). Their history is a trajectory from the dangerous, explosive experimentation of the early 20th century to the atom-economical, catalytic precision of today. This guide dissects the technical evolution of fluorinated anilines, detailing the mechanistic shifts from the Balz-Schiemann reaction to the industrial Halex process , and finally to modern photoredox catalysis . It provides researchers with self-validating protocols and critical structure-activity relationship (SAR) insights essential for drug development.[1]

Part 1: The Volatile Genesis (1920s – 1940s)

The Challenge of Direct Fluorination

Before 1927, introducing a fluorine atom into an aniline ring was a game of "chemical roulette." Direct fluorination using elemental fluorine (

The Breakthrough: Balz-Schiemann Reaction (1927)

Günther Balz and Günther Schiemann revolutionized this field by discovering that diazonium tetrafluoroborates were stable enough to be isolated and thermally decomposed to yield aryl fluorides. This provided the first controllable route to fluorinated anilines.

Mechanistic Insight

The reaction proceeds via a unimolecular thermal decomposition (

Figure 1: The Balz-Schiemann mechanistic pathway.[1] The thermal decomposition step is critical for safety and yield.

Part 2: The Industrial Titan (1950s – 1990s)

The Halex Process (Halogen Exchange)

While Balz-Schiemann was excellent for the lab, it was inefficient for multi-ton scales due to the handling of diazonium salts. The Halex reaction emerged as the industrial standard, particularly for synthesizing precursors like 2,4-difluoroaniline .

This process utilizes Nucleophilic Aromatic Substitution (

Protocol 1: Industrial Synthesis of 2,4-Difluoroaniline

Objective: Synthesize 2,4-difluoroaniline from 2,4-dichloronitrobenzene via the Halex process followed by hydrogenation.[1]

Reagents:

-

2,4-Dichloronitrobenzene (1.0 eq)

-

Potassium Fluoride (KF) (Spray-dried, 2.5 eq)

-

Solvent: Sulfolane or DMSO (Anhydrous)

-

Catalyst: Tetraphenylphosphonium bromide (Phase Transfer Catalyst, 5 mol%)

Step-by-Step Workflow:

-

Drying (Critical): KF must be spray-dried.[1] Even trace water creates HF, corroding reactors and stalling the reaction.

-

Halex Reaction: Charge reactor with solvent, KF, and catalyst. Heat to 190°C . Add 2,4-dichloronitrobenzene.

-

Monitoring: The reaction is driven by the solubility difference; KCl precipitates out, while KF dissolves slightly. Stir vigorously for 12-18 hours.

-

Workup: Distill off the product, 2,4-difluoronitrobenzene , under reduced pressure (bp ~90°C at 10 mmHg).

-

Reduction: Transfer the nitro-intermediate to a hydrogenation vessel. Add 5% Pd/C catalyst.[2] Pressurize with

(5 bar) at 60°C until uptake ceases. -

Isolation: Filter catalyst and distill to obtain 2,4-difluoroaniline (Clear liquid).

Validation Check:

-

Success Indicator: The appearance of a doublet-of-doublets in

NMR at -110 to -120 ppm confirms the 2,4-substitution pattern.

Part 3: The Precision Era (2000s – Present)

Photoredox and Late-Stage Fluorination

Modern drug discovery requires introducing fluorine at late stages of complex molecule synthesis, often where traditional

Mechanism: Thianthrenium Salt Fluorination

This method avoids metal-based oxidants and high temperatures.[1] It uses a site-selective C-H functionalization to install a thianthrenium handle, which is then converted to a C-F bond via copper catalysis under blue light.

Figure 2: Photoredox workflow for late-stage fluorination.[1] This pathway tolerates sensitive amines and amides.

Part 4: Structure-Activity Relationship (SAR) Data

Why fluorinate an aniline? The fluorine atom acts as a "metabolic shield" and an electronic modulator.

Table 1: Comparative Properties of Aniline vs. 4-Fluoroaniline

| Property | Aniline | 4-Fluoroaniline | Drug Development Impact |

| pKa (Conj.[1] Acid) | 4.6 | 4.65 | Fluorine is electronegative but donates electrons via resonance, barely changing basicity at the para position, preserving H-bond capability. |

| Lipophilicity (LogP) | 0.9 | 1.15 | slight increase aids membrane permeability without compromising solubility significantly. |

| Metabolic Stability | Low | High | Blocks para-hydroxylation by Cytochrome P450, extending drug half-life ( |

| Bond Strength | C-H (98 kcal/mol) | C-F (116 kcal/mol) | Prevents oxidative degradation. |

Part 5: Case Studies in Pharmaceutical Application

Case Study 1: Gefitinib (Iressa)

Target: EGFR Tyrosine Kinase Inhibitor (Lung Cancer).[3] Precursor: 3-chloro-4-fluoroaniline .[3][4][5][6] Role: The aniline moiety fits into the ATP-binding pocket of the kinase. The 4-fluoro substituent is critical for metabolic stability, preventing rapid oxidation of the phenyl ring, while the 3-chloro group fills a hydrophobic pocket to increase binding affinity.

-

Synthesis Insight: The 3-chloro-4-fluoroaniline is coupled with a quinazoline core via an

reaction.[6] The fluorine atom remains intact throughout the synthesis, validating the robustness of the C-F bond.

Case Study 2: Linezolid (Zyvox)

Target: Bacterial Ribosome (50S subunit). Precursor: 3,4-difluoroaniline (derived from 3,4-difluoronitrobenzene). Role: Linezolid was the first oxazolidinone antibiotic. The 3-fluoro group on the central phenyl ring forces the ring into a specific conformation relative to the morpholine ring, optimizing binding to the ribosomal RNA.

-

Synthesis Insight: The synthesis begins with the nucleophilic attack of morpholine on 3,4-difluoronitrobenzene. Interestingly, the fluorine at the 4-position is displaced by morpholine, while the 3-fluorine remains. This is a classic example of regioselective

controlled by the directing effect of the nitro group.

References

-

Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

-

Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[2][7][6][8][9][10] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1][10] Journal of the American Chemical Society.

-

Ritter, T., et al. (2011).[11] Late-Stage Fluorination: The Search for New Reagents. Science.

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[12] Current Pharmaceutical Design.

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

-

Maskrey, T. S., et al. (2019).[6] A New Synthesis of Gefitinib. Synlett.

Sources

- 1. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Halex process - Wikipedia [en.wikipedia.org]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. researchgate.net [researchgate.net]

The Strategic Role of Fluorine in Medicinal Chemistry

From Bioisostere to Metabolic Shield: An In-Depth Technical Guide

Executive Summary: The "Fluorine Effect"[1][2][3][4][5][6]

In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for molecular editing.[1] Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. This prevalence stems from fluorine's unique ability to modulate physicochemical properties—lipophilicity, pKa, and metabolic stability—without imposing a significant steric penalty.

This guide moves beyond basic textbook definitions to explore the causality of fluorine's impact. We will examine how the high electronegativity (3.98) and the strength of the C-F bond (~116 kcal/mol) are harnessed to block cytochrome P450 oxidation, tune amine basicity for oral bioavailability, and enforce bioactive conformations via the gauche effect.

The Physicochemical Foundation

To deploy fluorine effectively, one must understand its quantitative relationship to hydrogen and other common substituents. Fluorine is often called a "isostere" of hydrogen, but it is more accurately a "bioisostere" with distinct electronic demands.[2]

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) | Methyl (CH₃) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 | F is the smallest bioisostere for H; minimal steric clash. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 | F creates strong dipoles; modulates pKa of neighbors. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 | C-F bond is short and chemically robust. |

| Bond Energy (kcal/mol) | ~99 | ~116 | ~86 | ~83 | C-F is resistant to metabolic cleavage (CYP450). |

| Hammett Constant ( | 0.00 | 0.06 | -0.37 | -0.17 | F is electron-withdrawing (inductive) but resonant donating. |

Key Insight: While F is sterically similar to H, electronically it mimics O.[2] This duality allows it to replace H to block metabolism while simultaneously modulating the electronic environment like an OH group, but without being a hydrogen bond donor.

Mechanistic Pillars of Fluorine Substitution

Electronic Tuning: Modulating Amine Basicity (pKa)

A common challenge in lead optimization is high amine basicity, which can lead to poor membrane permeability (low LogD at pH 7.4) and high hERG liability.

-

Mechanism: Introducing fluorine

or -

Outcome: This lowers the pKa of the conjugate acid, increasing the fraction of the neutral (permeable) species at physiological pH.

Example Data:

-

Piperidine: pKa ~ 11.0

-

3-Fluoropiperidine: pKa ~ 9.0 - 10.0 (Basicity reduced by ~1-2 log units).

Metabolic Blocking: The C-F Shield

Cytochrome P450 enzymes typically oxidize drugs at electron-rich, accessible C-H bonds (e.g., benzylic, allylic, or para-positions).

-

Mechanism: The C-F bond is stronger than the C-H bond and the C-O bond formed during hydroxylation. Furthermore, the high ionization potential of fluorine makes the C-F bond resistant to the radical abstraction mechanisms employed by CYP450 heme centers.

-

Protocol: A "Fluorine Scan" involves systematically replacing metabolically labile H atoms with F to identify analogs with extended half-life (

) and reduced clearance (

Conformational Control: The Gauche Effect

Unlike steric repulsion which drives groups anti (180°), fluorine often prefers a gauche (60°) orientation relative to vicinal electron-donating groups (like amines or ethers).

-

Causality: This is driven by hyperconjugation .[3][4][5] The

(or

Visualization: The Gauche Effect Mechanism

Figure 1: The hyperconjugative origin of the fluorine gauche effect, leading to pre-organized bioactive conformations.

Strategic Workflow: The "Fluorine Scan"

The Fluorine Scan is a systematic SAR (Structure-Activity Relationship) campaign. It is not random; it is guided by metabolic identification (MetID) and physicochemical data.

Visualization: Fluorine Scan Logic Flow

Figure 2: Decision logic for implementing a Fluorine Scan in lead optimization.

Experimental Protocols

Protocol A: Late-Stage Fluorination (Copper-Mediated)

Context: Traditional fluorination (e.g., Balz-Schiemann) is harsh. Modern drug discovery utilizes late-stage functionalization to introduce 18F (for PET) or 19F (for SAR) into complex scaffolds.

Methodology (Based on recent Cu-mediated protocols):

-

Precursor Selection: Identify an aryl boronic acid or stannane moiety on the scaffold.

-

Reagent Setup:

-

Reaction:

-

Mix precursor (1.0 equiv) with Cu(OTf)₂ (2.0 equiv) and KF (3.0 equiv) in DMA.

-

Heat to 140°C for 5-10 minutes (sealed vessel).

-

Note: The presence of pyridine stabilizes the copper complex, preventing protodeboronation.

-

-

Work-up:

-

Dilute with water/EtOAc.

-

Wash organic phase with brine.

-

Purify via Flash Chromatography (Silica gel).

-

-

Validation: Confirm C-F insertion via 19F-NMR (distinctive shift ~ -100 to -120 ppm).

Protocol B: 18F-PET Tracer Workflow

Context: Fluorine-18 is the gold standard for PET imaging due to its 110-minute half-life.[7]

-

Cyclotron Production: Bombard

O-enriched water with protons to generate -

Trapping & Elution: Trap

F on an anion exchange cartridge (QMA). Elute with -

Azeotropic Drying: Remove water (critical for nucleophilicity) using acetonitrile evaporation.

-

Labeling: React dried

F-complex with the precursor (e.g., mannose triflate for FDG) at 80-100°C. -

Deprotection: Acidic hydrolysis (HCl) to remove protecting groups.

-

Purification: Semi-preparative HPLC.

-

QC: Check radiochemical purity (>95%) and pH before injection.

Case Studies

Case Study 1: Ezetimibe (Cholesterol Absorption Inhibitor)

-

Challenge: Rapid metabolic oxidation of the phenyl rings led to poor oral bioavailability.

-

Solution: Introduction of two para-fluorine atoms.

-

Result: The fluorine atoms blocked the primary sites of metabolic hydroxylation (Metabolic Shielding). Additionally, they increased lipophilicity slightly, improving intestinal absorption.

Case Study 2: 5-Fluorouracil (Oncology)[5]

-

Mechanism: 5-FU is a "suicide inhibitor" of thymidylate synthase.

-

Role of F: The enzyme attempts to methylate the 5-position of the uracil ring. In the natural substrate (uracil), a proton at C-5 is abstracted to complete the reaction. In 5-FU, the C-F bond is too strong to be broken. The enzyme remains covalently stuck to the drug (dead-end complex), halting DNA synthesis.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[4] Link

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[4] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Preshlock, S., et al. (2016).[9] "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews. Link

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Gauche_effect [chemeurope.com]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. technologynetworks.com [technologynetworks.com]

- 8. openmedscience.com [openmedscience.com]

- 9. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

Methodological & Application

Application Note: Synthesis of Derivatives from 3-Fluoro-5-isopropylaniline

Introduction & Chemical Rationale

3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0)[1][2] is a highly versatile building block in modern medicinal chemistry, materials science, and agrochemical development. The strategic positioning of a fluorine atom and an isopropyl group on the aniline core provides a unique dual advantage for drug design:

-

Steric & Lipophilic Tuning: The bulky isopropyl group enhances lipophilicity and membrane permeability while providing steric shielding that can dictate the conformation of the resulting derivative[3].

-

Metabolic Stability: The meta-fluoro substituent effectively blocks cytochrome P450-mediated aromatic oxidation, improving the pharmacokinetic profile of the synthesized drug candidates[4].

This application note details validated, self-consistent protocols for the divergent synthesis of derivatives from 3-Fluoro-5-isopropylaniline, focusing on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) and diazonium-directed functionalization (Sandmeyer reaction).

Divergent Synthetic Pathways

Divergent synthetic pathways from 3-Fluoro-5-isopropylaniline for drug discovery.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions for the primary derivatization workflows.

| Reaction Type | Reagents / Catalysts | Temp (°C) | Time (h) | Target Derivative Class | Expected Yield (%) |

| Buchwald-Hartwig | Pd(OAc)₂, BrettPhos, NaOtBu, Toluene | 90 - 110 | 8 - 12 | N-Aryl-3-fluoro-5-isopropylanilines | 75 - 92 |

| Sandmeyer (Cyanation) | NaNO₂, HCl, CuCN, NaCN, H₂O | 0-5 then 60 | 2 - 4 | 3-Fluoro-5-isopropylbenzonitriles | 65 - 80 |

| Amidation | RCOCl, Et₃N, DCM | 0 to 25 | 1 - 3 | N-(3-Fluoro-5-isopropylphenyl)amides | 85 - 95 |

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination

Mechanistic Rationale: The Buchwald-Hartwig amination facilitates the coupling of 3-Fluoro-5-isopropylaniline with aryl halides to form secondary arylamines[5]. The catalytic cycle relies on the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, base-mediated deprotonation, and reductive elimination[5]. To prevent the competing β-hydride elimination and the over-arylation of the primary aniline, the use of a sterically demanding biarylphosphine ligand (such as BrettPhos) is strictly required[6].

Step-by-Step Methodology:

-

Catalyst Generation: In an oven-dried, resealable Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 1.0–5.0 mol%) and BrettPhos ligand (1.0–5.0 mol%)[7][8]. Note: Maintaining a slight excess of ligand relative to palladium improves catalyst stability against degradation[6].

-

Substrate Addition: Add the target aryl halide (1.0 equiv) and Sodium tert-butoxide (NaOtBu, 1.2–1.5 equiv) to the flask[6].

-

Inert Atmosphere Setup: Cap the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen (N₂) or Argon three times to ensure a strictly anaerobic environment[8]. Oxygen rapidly degrades the active Pd(0) catalyst.

-

Amine & Solvent Introduction: Via a syringe, inject 3-Fluoro-5-isopropylaniline (1.2 equiv) followed by anhydrous, degassed toluene (or 1,4-dioxane) to achieve a 0.2 M concentration[6][7].

-

Coupling Reaction: Replace the septum with a Teflon screwcap. Heat the reaction mixture in an oil bath at 90–110 °C for 8 to 12 hours[6][7].

-

Self-Validation & Workup: Monitor the consumption of the aryl halide via TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble palladium residues[7]. Concentrate the filtrate under reduced pressure and purify the resulting N-aryl derivative via silica gel flash chromatography.

Protocol B: Sandmeyer Cyanation

Mechanistic Rationale: The Sandmeyer reaction converts the primary amino group of 3-Fluoro-5-isopropylaniline into a nitrile (or halide) via a diazonium salt intermediate[9][10]. The reaction is driven by the copper(I)-catalyzed single-electron transfer that releases nitrogen gas, generating an aryl radical that rapidly recombines with the cyanide ligand[10]. Strict temperature control (<5 °C) during diazotization is critical because arenediazonium salts are thermally labile and will prematurely decompose into phenols if heated[10][11].

Step-by-Step Methodology:

-

Amine Salt Formation: Suspend 3-Fluoro-5-isopropylaniline (1.0 equiv) in a mixture of concentrated Hydrochloric acid (HCl, 3.0 equiv) and distilled water (1:1 v/v)[9]. Stir vigorously to ensure complete formation of the hydrochloride salt.

-

Diazotization: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0–5 °C[9][10]. Slowly add a pre-chilled aqueous solution of Sodium nitrite (NaNO₂, 1.05–1.1 equiv) dropwise over 15 minutes[9][11]. Causality: Dropwise addition prevents localized exothermic spikes that degrade the diazonium species.

-

Validation of Nitrous Acid: Stir for an additional 30 minutes at 0 °C. Self-Validation Step: Test the solution with starch-potassium iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid, ensuring complete diazotization[11]. If the excess is too large, neutralize it with a small amount of urea to prevent side reactions[11].

-

Preparation of the Cyanocuprate Complex: In a separate, well-ventilated flask, dissolve Copper(I) cyanide (CuCN, 1.2 equiv) and Sodium cyanide (NaCN, 2.4 equiv) in water, and heat the mixture to 60–70 °C to form the active soluble cyanocuprate species[9].

-

Radical Recombination: Carefully transfer the cold diazonium salt solution into the warm cyanocuprate solution under vigorous stirring[9][12]. Observation: Immediate effervescence (evolution of N₂ gas) will occur, visually validating the successful progression of the Sandmeyer coupling[9].

-

Workup: After nitrogen evolution ceases, heat the mixture at 80 °C for 15 minutes to drive the reaction to completion[12]. Cool to room temperature, extract with dichloromethane or ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate[9]. Purify the resulting 3-Fluoro-5-isopropylbenzonitrile via vacuum distillation or column chromatography[9].

References

-

BLD Pharm. "3-Fluoro-4-isopropylaniline | CAS No. : 1369809-48-2". Retrieved from 1

-

ChemSrc. "3-Fluoro-5-isopropylaniline | CAS: 1369805-30-0". Retrieved from 2

-

BenchChem. "Experimental Protocol for Buchwald-Hartwig Amination of Anilines". Retrieved from 5

-

MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference". Retrieved from6

-

Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction". Retrieved from 8

-

Organic Synthesis. "Buchwald-Hartwig Coupling - Organic Synthesis". Retrieved from 7

-

BenchChem. "Comparative analysis of 4-Chloro-2-fluorophenylacetonitrile synthesis routes". Retrieved from9

-

Chemistry LibreTexts. "3.11: Reactions of Arylamines". Retrieved from 10

-

DergiPark. "Isomerisation of some 2,4-dihalogenobenzene". Retrieved from 12

-

ResearchGate. "Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process". Retrieved from 11

-

Chem960. "Cas no 643-28-7 (2-Isopropylaniline)". Retrieved from 3

-

ChemRxiv. "A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines". Retrieved from 4

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. CAS#:1260773-60-1 | 3-Bromo-6-chloropyrazine-2-carboxylic acid | Chemsrc [chemsrc.com]

- 3. chem960.com [chem960.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

3-Fluoro-5-isopropylaniline Suzuki coupling protocol

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 3-Fluoro-5-isopropylaniline Scaffolds

Executive Summary & Core Directive

The Challenge: 3-Fluoro-5-isopropylaniline is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting BRAF, JAK, or ALK).[1] The specific substitution pattern—a meta-fluorine for metabolic stability and pKa modulation, combined with a meta-isopropyl group for lipophilic pocket filling—creates a unique synthetic challenge.[1]

The Problem:

-

Steric Hindrance: The isopropyl group exerts significant steric pressure, particularly on the ortho (position 4) and para (position 2) sites relative to itself.

-

Catalyst Poisoning: The free aniline (

) can coordinate to Palladium (Pd), forming inactive "Pd-amine" complexes, effectively killing the catalytic cycle. -

Electronic Deactivation: The fluorine atom inductively withdraws electron density, making oxidative addition to the adjacent carbon-halide bonds slower if the halide is ortho or para to the fluorine.

The Solution: This guide provides two distinct protocols:

-

Protocol A (Robust): A protection-deprotection strategy for maximum yield and purification ease.[1]

-

Protocol B (Direct): A highly optimized, atom-economic method using Third-Generation (G3) Buchwald Precatalysts to couple the free aniline derivative directly.[1]

Strategic Analysis & Mechanistic Insight

The Steric/Electronic Landscape

When functionalizing the 3-Fluoro-5-isopropylaniline core, the most common requirement is coupling an aryl group at the 4-position (para to the amine, between the F and iPr groups).[1]

-

The "Pocket" Problem: The 4-position is flanked by a Fluorine (Van der Waals radius ~1.47 Å) and an Isopropyl group (effective bulk significantly larger).[1] Standard catalysts like

or -

Ligand Selection: We utilize XPhos and SPhos .[1]

Decision Matrix: Which Protocol?

| Feature | Protocol A: N-Boc Protected | Protocol B: Direct (Free Amine) |

| Substrate Tolerance | High (Acid/Base sensitive groups) | Moderate (Base sensitive only) |

| Steric Sensitivity | Excellent (Ligand governs reactivity) | Good (Amine coordination competes) |

| Step Count | 3 Steps (Protect | 1 Step (Direct Coupling) |

| Purification | Easy (Non-polar intermediates) | Difficult (Polar amine product) |

| Recommended For | Late-stage Pharma Intermediates | High-Throughput Screening (HTS) |

Experimental Protocols

Pre-requisite: Preparation of the Electrophile

Assumption: You are coupling a halogenated derivative of the aniline.[2][3][4][5] If starting from the core aniline, you must first halogenate it.

-

Target: 4-Bromo-3-fluoro-5-isopropylaniline.[1]

-

Note: Bromination with NBS in DMF usually proceeds with high regioselectivity to the 4-position due to the directing power of the amine (ortho/para) and steric blocking by the isopropyl group.

Protocol A: The "Robust" Method (N-Boc Protected)

Recommended for multigram scale-up where purity is paramount.[1]

Step 1: Protection

-

Dissolve 3-fluoro-5-isopropylaniline (1.0 eq) in THF.

-

Add

(1.1 eq) and catalytic DMAP (5 mol%). Reflux for 2h. -

Result: tert-butyl (3-fluoro-5-isopropylphenyl)carbamate.[1]

Step 2: Suzuki-Miyaura Coupling

-

Substrate: 4-bromo-N-Boc-3-fluoro-5-isopropylaniline (1.0 eq)

-

Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

-

Why: The G3 precatalyst ensures rapid activation even at low temperatures and prevents the induction period associated with Pd(OAc)2 + Ligand mixing.

-

-

Base:

(3.0 eq) (0.5 M in water) -

Solvent: 1,4-Dioxane (Degassed)

-

Temperature: 80°C - 100°C[1]

Procedure:

-

Charge a reaction vial with the N-Boc aryl bromide, boronic acid, and XPhos Pd G3.

-

Evacuate and backfill with Argon (

). -

Add degassed 1,4-Dioxane (concentration 0.2 M) and aqueous

. -

Seal and heat to 80°C for 4–12 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Deprotection

-

Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1h.

-

Neutralize with saturated

to recover the free biaryl amine.[1]

Protocol B: The "Direct" Method (Unprotected Amine)

Recommended for library synthesis or when the amine is non-interfering.

Critical Mechanism: We use a precatalyst system that releases the active

-

Substrate: 4-Bromo-3-fluoro-5-isopropylaniline (1.0 eq)

-

Boronic Acid: Heteroaryl-boronate (1.3 eq)[1]

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) OR CataCXium A Pd G3 (3 mol%)

-

Note: For extremely hindered partners, switch to Sphos Pd G3 .

-

-

Base:

(3.0 eq) -

Solvent: Toluene / Water (4:1 ratio) or DME / Water.

-

Why: Biphasic systems often protect the catalyst from amine poisoning better than homogenous polar solvents like DMF.

-

Procedure:

-

Combine aniline bromide, boronic acid, base, and catalyst in a microwave vial.

-

Microwave Irradiation: 120°C for 30 minutes. (Or oil bath at 100°C for 16h).

-

Workup: Filter through Celite. The product is often basic; acid-base extraction can purify it without a column.[1]

Visualization of Workflows

The following diagrams illustrate the decision logic and the specific synthetic pathway for the 4-position functionalization.

Caption: Workflow selection for functionalizing 3-fluoro-5-isopropylaniline based on scale and purity requirements.

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by free amine.[1] | Switch to Protocol A (Boc protection) or increase catalyst loading to 10 mol%. |

| Protodeboronation | Boronic acid is unstable (common with 2-pyridyl boronates).[1] | Use Boronic Esters (Pinacol) instead of acids. Lower temp to 60°C. Add CuCl (1.0 eq) as promoter. |

| Homocoupling of Halide | Oxidation of Pd(0) or slow transmetallation. | Ensure rigorous degassing (Argon sparge). Switch solvent to THF/Water .[1] |

| Regioisomer Mix | Bromination was not selective. | Verify Step 1 by NMR.[1] The isopropyl group usually forces Br to the 4-position, but 2-position is possible.[1] |

References

-

Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

- Relevance: Defines the utility of XPhos/SPhos for hindered anilines.

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Relevance: Foundational text for the mechanism described.[6]

-

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

- Relevance: Explains the G3 precatalyst activ

-

BenchChem Application Note. "Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines." BenchChem Protocols, 2025.[2][3]

- Relevance: Provides specific solvent d

Disclaimer: This protocol involves the use of hazardous chemicals.[1] Always review the Safety Data Sheets (SDS) for 3-fluoro-5-isopropylaniline, palladium catalysts, and solvents before proceeding.[1] All reactions should be performed in a fume hood.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 6. reddit.com [reddit.com]

Technical Application Note: Optimized C-N Coupling of 3-Fluoro-5-isopropylaniline

Topic: Buchwald-Hartwig Amination of 3-Fluoro-5-isopropylaniline Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the optimized protocols for the Buchwald-Hartwig amination of 3-Fluoro-5-isopropylaniline (CAS: 864558-64-5) . While this specific aniline offers a valuable scaffold for kinase inhibitors and lipophilic drug cores, its reactivity is modulated by the electronic withdrawing effect of the meta-fluorine atom and the steric bulk of the meta-isopropyl group.

Successful coupling requires a catalyst system capable of facilitating the reductive elimination of an electron-deficient amine while maintaining stability against β-hydride elimination. This protocol prioritizes the BrettPhos Pd G4 and RuPhos Pd G4 precatalyst systems, which have demonstrated superior turnover frequencies (TOF) for meta-substituted, electron-poor anilines compared to traditional Pd(0)/BINAP systems.

Substrate Analysis & Retrosynthetic Context

Physicochemical Profile[2][3]

-

Nucleophilicity: The fluorine atom at the C3 position exerts a strong inductive effect (-I), reducing the electron density on the primary amine nitrogen. This makes the substrate less nucleophilic than unsubstituted aniline, potentially slowing the transmetallation/amine binding step in the catalytic cycle.

-

Sterics: The isopropyl group at C5 introduces moderate steric bulk. While less hindering than ortho-substitution, it can impact the conformation of the active catalyst complex, necessitating a ligand with a wide bite angle or specific steric pocket (e.g., dialkylbiarylphosphines).

-

pKa Implications: The N-H bond is more acidic than aniline. Consequently, weaker bases (e.g., K3PO4, Cs2CO3) are often sufficient for deprotonation, which is advantageous for base-sensitive electrophiles.

Strategic Ligand Selection

For primary anilines with electron-withdrawing groups (EWGs), the choice of ligand is binary based on the electrophile:

| Ligand | Catalyst Class | Primary Indication | Mechanistic Rationale |

| BrettPhos | Dialkylbiarylphosphine | First-Choice for Aryl Chlorides/Bromides | Highly selective for primary amines; prevents bis-arylation. Large bulk promotes reductive elimination of the electron-poor aniline. |

| RuPhos | Dialkylbiarylphosphine | Secondary Amines & Heteroaryl Halides | Excellent for sterically hindered electrophiles. |

| XPhos | Dialkylbiarylphosphine | Unhindered Aryl Tosylates/Chlorides | Good general reactivity but less selective for primary vs. secondary amine formation than BrettPhos. |

Decision Matrix & Workflow

The following flowchart outlines the logic for selecting the optimal reaction conditions based on your coupling partner (Electrophile).

Figure 1: Decision tree for selecting reaction conditions based on electrophile properties.

Detailed Experimental Protocols

Protocol A: Standard Coupling (High Yield, Robust)

Applicability: Aryl bromides, activated aryl chlorides. Scale: 1.0 mmol

-

Preparation:

-

Equip a 2-dram vial or Schlenk tube with a magnetic stir bar and a Teflon-lined septum cap.

-

Crucial Step: If using older aniline stock, pass it through a short plug of basic alumina to remove oxidation impurities (dark color).

-

-

Reagent Loading:

-

Add BrettPhos Pd G4 (0.01 - 0.02 equiv; 10-20 mg).

-

Note: G4 precatalysts are air-stable and ensure a 1:1 Pd:Ligand ratio.

-

-

Add 3-Fluoro-5-isopropylaniline (1.2 equiv).

-

Add NaOtBu (Sodium tert-butoxide) (1.4 equiv).

-

Handling: Weigh NaOtBu in a glovebox or use a fresh bottle under N2 flow. Hydrolyzed base (NaOH/tBuOH) kills the reaction.

-

-

-

Solvent & Degassing:

-

Add t-Amyl Alcohol (anhydrous) to reach a concentration of 0.2 M (5 mL for 1 mmol).

-

Why t-Amyl Alcohol? Higher boiling point than THF, better solubility for NaOtBu than Toluene.

-

Sparge with Nitrogen/Argon for 2 minutes or perform 3 vacuum/backfill cycles.

-

-

Reaction:

-

Workup:

Protocol B: Mild Conditions (Base-Sensitive Substrates)